N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 112854-88-3
VCID: VC20851701
InChI: InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18)
SMILES: CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide

CAS No.: 112854-88-3

Cat. No.: VC20851701

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide - 112854-88-3

Specification

CAS No. 112854-88-3
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
Standard InChI InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18)
Standard InChI Key RKBATQSRJPGXIS-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC
Canonical SMILES CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC

Introduction

Chemical Properties and Structure

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide possesses several distinctive chemical properties stemming from its unique structural arrangement. The compound's structure features a benzene ring with strategically positioned functional groups that influence its reactivity and potential applications.

Chemical Identifiers and Basic Properties

The following table provides key chemical identifiers for N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide:

PropertyValue
CAS Number112854-88-3
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
IUPAC NameN-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
PubChem Compound ID18071875

Structural Features and Chemical Descriptors

The compound contains several key structural features that define its chemical behavior:

Structural DescriptorValue
Standard InChIInChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18)
Standard InChIKeyRKBATQSRJPGXIS-UHFFFAOYSA-N
SMILESCC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC
Canonical SMILESCC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC

The presence of two amide groups (the acetamido group and the oxobutanamide moiety) provides significant potential for hydrogen bonding, which influences the compound's solubility and interactions with biological targets. The methoxy group at the 2-position contributes to the electron density distribution across the aromatic ring, affecting the compound's reactivity patterns and binding capabilities.

Synthesis Methods and Chemical Reactivity

Challenges in Synthesis

Several challenges might be encountered during the synthesis of this compound:

  • Achieving regioselectivity during the acetylation of 2-methoxyaniline to ensure the acetamido group is placed at the 5-position

  • Controlling the reactivity of the keto group in the 3-oxobutanoic acid derivative during the coupling reaction

  • Optimizing reaction conditions to minimize side reactions and maximize yield

  • Developing efficient purification methods to obtain the product with high purity

Comparative Analysis with Similar Compounds

Structural Comparisons

Comparing N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide with structurally related compounds provides insights into its potential properties and activities. One notable related compound is N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS: 52793-11-0), which differs by having a chloro group at the 5-position instead of an acetamido group .

The following table compares key features of these related compounds:

FeatureN-(5-acetamido-2-methoxyphenyl)-3-oxobutanamideN-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide
Molecular FormulaC13H16N2O4C11H12ClNO3
Molecular Weight264.28 g/mol241.67 g/mol
5-position substituentAcetamido groupChloro group
H-bond donorsMultiple (NH groups)One (NH group)
Water SolubilityNot reported250mg/L at 22°C

Another similar compound mentioned in literature is N-[5-benzoyl-2-methoxyphenyl]-3-oxobutanamide, which has a benzoyl group at the 5-position instead of an acetamido group. These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities.

Structure-Activity Relationships

The differences in substituents at the 5-position between these related compounds likely impact their biological activity profiles:

  • The acetamido group in N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide provides additional hydrogen bonding capabilities compared to the chloro group in N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

  • The acetamido group likely reduces lipophilicity compared to the chloro substituent, potentially affecting membrane permeability and distribution

  • The presence of an additional amide group may influence metabolic stability and pharmacokinetic properties

These structural differences can guide the design of derivatives with optimized properties for specific biological targets or applications.

Current Research Status

Research Gaps

Current research on N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide presents several notable gaps that warrant further investigation:

  • Limited documentation of efficient and scalable synthesis methods

  • Incomplete characterization of physical and chemical properties

  • Sparse data on biological activities and therapeutic potential

  • Insufficient structure-activity relationship studies with structural analogs

  • Minimal information on pharmacokinetic properties and toxicological profile

Available Data and Resources

Despite these gaps, several resources are available to researchers interested in studying this compound:

  • Chemical identifiers and structural information in databases like PubChem (Compound ID: 18071875)

  • Structural data that enables computational modeling and prediction of properties

  • Information on related compounds that can guide research approaches

  • Established synthetic methods for similar compounds that can be adapted

Future Research Directions

Development of Improved Synthetic Methods

Future research should focus on developing efficient, high-yielding synthetic routes for N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide. This could include:

  • Exploring one-pot synthesis approaches to minimize isolation steps

  • Investigating catalytic methods to improve regioselectivity

  • Developing greener synthetic routes with reduced environmental impact

  • Optimizing purification protocols to enhance product quality

Comprehensive Characterization Studies

A thorough characterization of the compound's physical and chemical properties would provide valuable insights for potential applications:

  • Determination of melting point, solubility parameters, and stability data

  • Spectroscopic analysis (NMR, IR, UV-Vis, Mass Spectrometry)

  • Crystallographic studies to elucidate three-dimensional structure

  • Investigation of solution behavior and conformational preferences

Biological Evaluation

Systematic screening of N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide for biological activities would illuminate its potential therapeutic applications:

  • Enzyme inhibition assays against various therapeutic targets

  • Receptor binding studies to identify potential interactions

  • Cell-based assays to assess effects on cellular processes

  • Antimicrobial testing against various pathogens

  • In vivo studies to evaluate pharmacokinetics and efficacy in disease models

Structure-Activity Relationship Studies

The synthesis and evaluation of structural analogs would provide insights into structure-activity relationships:

  • Modification of the acetamido group to explore different hydrogen bonding patterns

  • Alteration of the methoxy position to optimize target interactions

  • Modification of the oxobutanamide moiety to tune reactivity and binding

  • Introduction of additional functional groups to enhance specificity

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